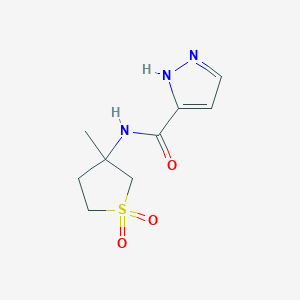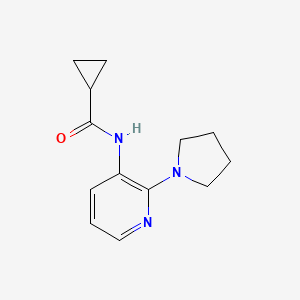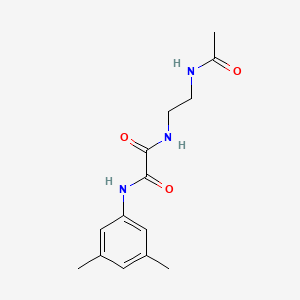
N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide, also known as CMSTA, is a novel compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. CMSTA belongs to the class of thiazole-based compounds, which have been shown to possess a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. In a recent study, N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide was found to inhibit the growth of human cervical cancer cells by inducing apoptosis and cell cycle arrest. Another study demonstrated that N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is not fully understood. However, it has been proposed that N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide exerts its pharmacological effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. For example, N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is its high purity, which makes it suitable for use in various biological assays. N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is its low solubility in water, which can make it difficult to use in some experiments. In addition, more research is needed to fully understand the toxicity and pharmacokinetics of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of research is the development of new synthetic methods for N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide and its analogs. In addition, more research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide and its effects on various signaling pathways. Finally, the toxicity and pharmacokinetics of N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide need to be further studied to determine its safety and efficacy in vivo.
Synthesemethoden
N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide can be synthesized by the reaction of 3-chloro-4-methoxyaniline with 2-(1,3-thiazol-2-ylsulfanyl)acetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction proceeds under mild conditions and yields a white crystalline solid with a high purity.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S2/c1-17-10-3-2-8(6-9(10)13)15-11(16)7-19-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPPIOYCFYIHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)



![1-[(5-Chlorothiophen-2-yl)methyl]-1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529629.png)
![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)



![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)

![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)

